molecular formula C7H16O4 B3054657 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol CAS No. 61463-78-3

1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol

Cat. No.: B3054657
CAS No.: 61463-78-3
M. Wt: 164.2 g/mol
InChI Key: SNBFDVVWWLGGFD-UHFFFAOYSA-N
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Description

1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol is an organic compound with the molecular formula C7H16O4. It is a colorless, sweet-tasting liquid that is soluble in water and many organic solvents. This compound is known for its stability and resistance to decomposition or oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol can be synthesized through various methods. One common method involves the reaction of propylene oxide with diethylene glycol under basic conditions . Another method includes the reaction of propylene oxide with ethanol to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where propylene oxide and diethylene glycol are reacted under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol involves its ability to interact with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-2-propanol: Similar in structure but with different functional groups.

    1-Chloro-3-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol: Contains a chlorine atom, making it more reactive.

    Diethylene glycol mono-2-hydroxypropyl ether: Similar in structure but with different substituents

Uniqueness

1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol is unique due to its stability, solubility, and versatility in various chemical reactions and applications. Its ability to act as a solvent and intermediate in organic synthesis makes it valuable in both research and industrial settings .

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-7(9)6-11-5-4-10-3-2-8/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBFDVVWWLGGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289574
Record name 1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61463-78-3
Record name NSC61990
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(2-hydroxyethoxy)ethoxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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